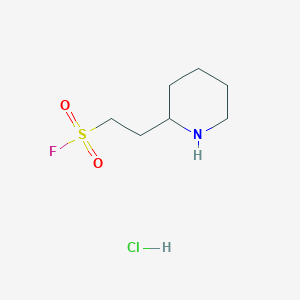

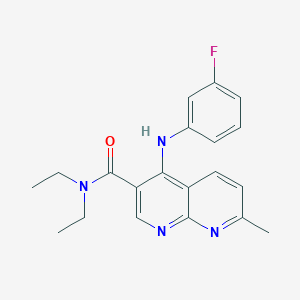

![molecular formula C17H19N3O3S B2984644 N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396860-64-2](/img/structure/B2984644.png)

N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic compound that belongs to the class of thiazine derivatives . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, Tozkoparan and coworkers synthesized a series of 1,3-thiazine derivatives by reacting 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .Molecular Structure Analysis

The molecular structure of thiazine derivatives is characterized by the presence of sulfur or nitrogen atoms or both of them . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Chemical Reactions Analysis

Thiazine derivatives can be synthesized through various chemical reactions. For example, pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of a compound to the polarized systems in the presence of nanosized ZnO .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives can be characterized by elemental analysis, electromagnetic induction spectroscopy (EMIS), proton NMR and infrared spectroscopy .Scientific Research Applications

Synthesis and Biological Activity

This compound is involved in the synthesis of various heterocyclic compounds, which have shown potential in various biological activities. For instance, it is used in the preparation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, derivatives of this compound have been synthesized and evaluated for cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Chemical Structure and Synthesis

The compound plays a crucial role in the synthesis of diverse chemical structures. For example, it is involved in the creation of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its analogs, which were evaluated for antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Crystallographic and Molecular Structure Analysis

In-depth crystallographic studies have been conducted on similar compounds. For instance, the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, a related compound, was studied to understand its molecular structure and behavior (Arshad et al., 2013).

Antimicrobial and Anticancer Properties

Derivatives of this compound have shown significant antimicrobial and anticancer properties. For example, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrated promising results against various pathogens (Patel & Patel, 2010). Additionally, research on thiazole and 2-thioxoimidazolidinone derivatives has highlighted their antibacterial and anticancer capabilities (Sherif, Eldeen, & Helal, 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazoles, in general, are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in π-electron delocalization . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . .

Biochemical Pathways

Thiazoles have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their bioavailability.

Result of Action

Given the diverse biological activities of thiazoles , it is likely that this compound may have multiple effects at the molecular and cellular level.

Future Directions

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-11-7-19-17-20(16(11)22)9-13(10-24-17)15(21)18-8-12-5-3-4-6-14(12)23-2/h3-7,13H,8-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSFQWNDVJKHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

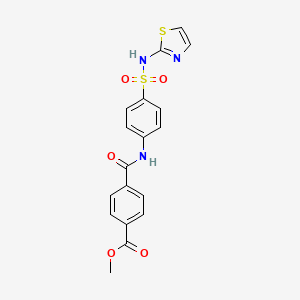

![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

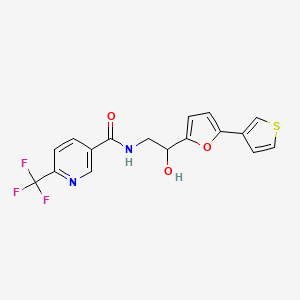

![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)

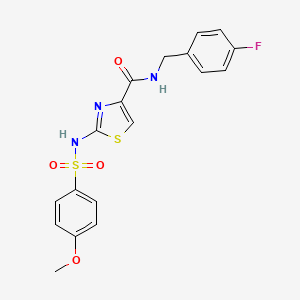

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)